molecular formula C17H17NO2 B5014304 3-(3,4-dimethoxybenzyl)-1H-indole

3-(3,4-dimethoxybenzyl)-1H-indole

Cat. No.: B5014304
M. Wt: 267.32 g/mol
InChI Key: ZBVGJYCCVOZBOC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-1H-indole is an indole derivative featuring a 3,4-dimethoxybenzyl group substituted at the C-3 position of the indole scaffold. The molecule’s structure combines the aromatic indole core with a substituted benzyl group, which modulates its binding affinity and pharmacokinetic properties. Key synthetic modifications include variations at the C-7 position of indole (e.g., bulky adamantane or methyl 3-phenylpropanoate groups) and N-methylation (R1 = Me vs. H).

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-16-8-7-12(10-17(16)20-2)9-13-11-18-15-6-4-3-5-14(13)15/h3-8,10-11,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVGJYCCVOZBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzyl)-1H-indole typically involves the reaction of 3,4-dimethoxybenzyl chloride with indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-(3,4-dimethoxybenzyl)-1H-indole and related indole derivatives, focusing on structural features, synthesis, and biological activities.

Compound Key Structural Features Biological Target/Activity Key Findings
This compound - 3,4-Dimethoxybenzyl at C-3
- Unsubstituted -NH (R1 = H) or N-Me (R1 = Me)
TG2 inhibitor N-H variant shows enhanced hydrogen bonding; substituents at C-7 modulate activity .
Compound 10a () - 4-Methoxyphenyl-triazole-ethyl at C-3
- N-H indole
Antioxidant (ischemia treatment) 30% synthetic yield; confirmed via $ ^1H $ NMR and HRMS (m/z 319.1559) .
Compound 9c () - 3,5-Dimethoxyphenyl-triazole-ethyl at C-3
- 5-Bromo substitution on indole
Antioxidant (ischemia treatment) 50% synthetic yield; HRMS m/z 427.0757; bromine enhances lipophilicity .
Compound 35 () - 3,4-Dichlorobenzyl at N1
- 2,4-Dimethoxybenzylamine at C-3
1-Deoxy-D-xylulose-5-phosphate synthase inhibitor Synthesized via reductive amination; structural diversity for enzyme targeting .
3-(3,4-Dimethoxybenzyl)chroman-4-one () - 3,4-Dimethoxybenzyl fused to chroman-4-one scaffold Not specified (structural study) Crystallographic data reported; planar benzyl group influences solubility .

Key Differences and Trends

Substitution Patterns :

  • The target compound prioritizes C-7 and N-position modifications for TG2 inhibition, whereas Compounds 10a and 9c () focus on C-3 triazole-ethyl groups for antioxidant activity.
  • Compound 35 () replaces the benzyl group with dichlorobenzyl and dimethoxybenzylamine, demonstrating broader enzyme-targeting versatility.

Biological Activity: Antioxidants (10a, 9c): The triazole-ethyl linker and methoxy groups enhance radical scavenging. Bromination in 9c increases molecular weight (m/z 427 vs. TG2 Inhibition (Target Compound): The 3,4-dimethoxybenzyl group likely interacts with hydrophobic pockets in TG2, while the unsubstituted -NH forms critical hydrogen bonds .

Synthetic Yields :

  • Lower yields in 10a (30%) vs. 9c (50%) suggest brominated derivatives may stabilize intermediates during Click chemistry reactions .

Physicochemical Properties: The chromanone derivative () shares the 3,4-dimethoxybenzyl group but lacks the indole core, highlighting how scaffold choice impacts solubility and crystallinity .

Q & A

How can the synthesis of 3-(3,4-dimethoxybenzyl)-1H-indole be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for benzyl group introduction, as demonstrated for analogous indoles (50% yield achieved via PEG-400/DMF solvent system and CuI catalysis) .
  • Purification : Employ flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) to isolate the product, as validated by TLC (Rf = 0.30) and NMR .
  • Solvent Removal : Post-reaction, residual DMF can be eliminated by heating to 90°C under vacuum to prevent interference in downstream analyses .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data for similar indole derivatives. For example, aromatic protons in analogous compounds appear at δ 7.2–7.8 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 427.0757 for brominated analogs) to verify molecular formula .
  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accurate bond-length and angle measurements .

How should researchers design experiments to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as done for triazole-indole hybrids (e.g., comparable to fluconazole) .
  • Cancer Cell Lines : Assess cytotoxicity via MTT assays on HepG2 or other cell lines, referencing protocols from indole derivatives with IC50_{50} values ~30 μM .
  • Enzyme Inhibition : Screen for interactions with targets like kinases or oxidoreductases using fluorescence-based assays, noting structural similarities to urea-based enzyme modulators .

How can computational modeling elucidate the mechanism of action of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like serotonin receptors or cytochrome P450 enzymes, guided by methoxy and benzyl group interactions .
  • DFT Calculations : Analyze electron distribution and resonance effects (e.g., methoxy groups enhancing aromatic ring charge) to explain adsorption or reactivity trends .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to validate docking results and assess dynamic interactions .

How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-(3-methylbenzyl)-1H-indole: δ 4.22 ppm for benzyl-CH2_2) to assign ambiguous signals .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to clarify overlapping signals in crowded spectral regions .
  • Crystallographic Validation : Resolve disputes in bond assignments via single-crystal X-ray diffraction, as demonstrated for methyl-substituted indoles .

What strategies are effective for functionalizing the indole core of this compound?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 4/5 positions using NBS or SOCl2_2, as shown for brominated indoles (e.g., 4-Bromo-1-(3,4-difluorobenzyl)-1H-indole) .
  • Reductive Alkylation : Attach piperazine or triazole moieties via NaBH4_4-mediated reduction of Schiff bases, optimizing solvent polarity (e.g., dichloroethane) .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with arylboronic acids to diversify the benzyl group, using Pd catalysts and microwave-assisted heating .

How can SHELX software enhance crystallographic analysis of this compound derivatives?

Methodological Answer:

  • Structure Solution : Use SHELXD for dual-space recycling to solve phases from twinned or high-resolution data, critical for indole complexes with disordered methoxy groups .
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) and hydrogen bonding networks, ensuring R-factors < 5% .
  • Validation : Employ SHELXPRO’s CIF check to flag outliers in bond angles or torsion angles, improving structural accuracy .

How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3_3 with -CF3_3) and test bioactivity shifts, as seen in antifungal indoles .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzyl group hydrophobicity) via 3D-QSAR using CoMFA/CoMSIA, correlating with IC50_{50} data .
  • In Silico Screening : Leverage PubChem’s BioActivity data to prioritize analogs with predicted ADMET profiles, reducing experimental workload .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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